molecular formula C19H20O3 B585906 rac-2',3'4'-Trimethyl Ketoprofen CAS No. 1785760-29-3

rac-2',3'4'-Trimethyl Ketoprofen

Cat. No.: B585906
CAS No.: 1785760-29-3
M. Wt: 296.366
InChI Key: CQBNHIWRSOGPEM-UHFFFAOYSA-N
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Description

rac-2’,3’4’-Trimethyl Ketoprofen is a derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and antipyretic properties. This compound is characterized by the presence of three methyl groups attached to the benzene ring, which may influence its pharmacological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2’,3’4’-Trimethyl Ketoprofen typically involves the introduction of methyl groups to the benzene ring of Ketoprofen. One common method includes Friedel-Crafts alkylation, where Ketoprofen is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation.

Industrial Production Methods

Industrial production of rac-2’,3’4’-Trimethyl Ketoprofen may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-2’,3’4’-Trimethyl Ketoprofen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the benzene ring, using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine or chlorine with iron(III) chloride as a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of rac-2’,3’4’-Trimethyl Ketoprofen.

Scientific Research Applications

rac-2’,3’4’-Trimethyl Ketoprofen has various applications in scientific research:

    Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of NSAIDs.

    Biology: Investigated for its potential anti-inflammatory and analgesic effects in cellular and animal models.

    Medicine: Explored for its therapeutic potential in treating conditions like arthritis and postoperative pain.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Ketoprofen: The parent compound, widely used as an NSAID.

    Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

    Naproxen: Known for its longer half-life and used for chronic inflammatory conditions.

Uniqueness

rac-2’,3’4’-Trimethyl Ketoprofen is unique due to the presence of three methyl groups on the benzene ring, which may enhance its lipophilicity and alter its pharmacokinetics and pharmacodynamics compared to other NSAIDs. This structural modification can lead to differences in absorption, distribution, metabolism, and excretion, potentially offering distinct therapeutic advantages or challenges.

Properties

CAS No.

1785760-29-3

Molecular Formula

C19H20O3

Molecular Weight

296.366

IUPAC Name

2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid

InChI

InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22)

InChI Key

CQBNHIWRSOGPEM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C

Origin of Product

United States

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